2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-
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Overview
Description
2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a propenamide backbone with a bromophenyl and a phenyl group attached, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- typically involves the reaction of 4-bromophenylamine with thioxomethyl and 3-phenylpropenamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide: Known for its use in polymers and resins.
N-(4-bromophenyl)acrylamide: Similar in structure but differs in functional groups and applications.
Uniqueness
2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
114170-98-8 |
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Molecular Formula |
C16H13BrN2OS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-7-9-14(10-8-13)18-16(21)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19,20,21) |
InChI Key |
BTWKAPRQJCWYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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